![molecular formula C10H9NO3 B1471049 N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide CAS No. 1158815-45-2](/img/structure/B1471049.png)
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide
Overview
Description
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide, also known as D2O-phthalimide, is a deuterated compound that has been widely used in scientific research. The compound is a deuterated analog of the widely used compound N-(2-hydroxyethyl)phthalimide (HEP), which has been used as a labeling reagent for proteins and peptides. D2O-phthalimide has been used in a variety of scientific applications, including protein labeling, drug discovery, and metabolic studies.
Mechanism Of Action
The mechanism of action of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is not well understood. However, it is believed that the compound acts as a labeling reagent by reacting with amino acid residues in proteins and peptides. The deuterium atoms introduced by the compound can then be detected by mass spectrometry.
Biochemical And Physiological Effects
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is a relatively inert compound and does not have any significant biochemical or physiological effects. However, it is important to note that the compound should be used with caution in laboratory experiments, as it can interfere with certain assays and experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is its ability to introduce deuterium atoms into proteins and peptides. This allows researchers to study protein structure and dynamics in great detail. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also some limitations to the use of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide in laboratory experiments. The compound can interfere with certain assays and experiments, and its effects on protein structure and function are not well understood. Additionally, the use of deuterated compounds can be challenging, as they require specialized equipment and expertise.
Future Directions
There are many future directions for the use of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide in scientific research. One potential application is in the study of protein-protein interactions. The compound could be used to label specific amino acid residues in proteins, allowing researchers to study the interactions between different proteins in great detail.
Another potential application is in the study of metabolic pathways. N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide could be used to label specific metabolites, allowing researchers to track their metabolism and distribution in vivo. This information could be used to develop new therapies for metabolic disorders.
Overall, N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is a powerful tool for scientific research. Its ability to introduce deuterium atoms into proteins and peptides makes it a valuable tool for studying protein structure and dynamics, and its potential applications in drug discovery and metabolic studies make it an exciting area of research for the future.
Scientific Research Applications
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide has been used in a variety of scientific applications. One of the most common applications is in protein labeling. The compound can be used to introduce deuterium atoms into proteins and peptides, which can then be analyzed by mass spectrometry. This technique, known as hydrogen/deuterium exchange mass spectrometry (HDX-MS), is a powerful tool for studying protein structure and dynamics.
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide has also been used in drug discovery. The compound can be used to label drugs and drug candidates, allowing researchers to track their metabolism and distribution in vivo. This information can be used to optimize drug design and improve drug efficacy.
properties
IUPAC Name |
2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLUYFYHANMCM-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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